
1,3-Bis(iodomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(iodomethyl)benzene is an organic compound with the molecular formula C8H8I2. It consists of a benzene ring substituted with two iodomethyl groups at the 1 and 3 positions. This compound is of interest due to its utility in organic synthesis and its role as a building block for more complex molecules.
Métodos De Preparación
1,3-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,3-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the substitution of bromine atoms with iodine atoms . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Análisis De Reacciones Químicas
1,3-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds. For example, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Bis(iodomethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including polymers and aromatic compounds.
Material Science: The compound is utilized in the preparation of ionene polymers, which have applications in various fields such as water treatment and drug delivery.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1,3-bis(iodomethyl)benzene in chemical reactions involves the activation of the iodomethyl groups. The iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the iodine atoms, which makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
1,3-Bis(iodomethyl)benzene can be compared with other similar compounds such as 1,2-bis(iodomethyl)benzene and 1,4-bis(iodomethyl)benzene:
1,2-Bis(iodomethyl)benzene: This compound has the iodomethyl groups at the 1 and 2 positions.
1,4-Bis(iodomethyl)benzene: With iodomethyl groups at the 1 and 4 positions, this compound is used in the synthesis of polymers and aromatic spacers.
This compound is unique due to its meta positioning, which influences its reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
7379-87-5 |
|---|---|
Fórmula molecular |
C8H8I2 |
Peso molecular |
357.96 g/mol |
Nombre IUPAC |
1,3-bis(iodomethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
Clave InChI |
XCJLUKSDTOVKII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
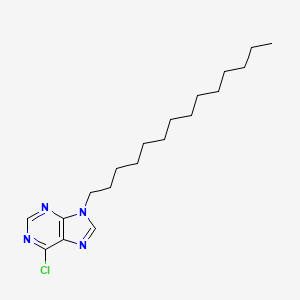
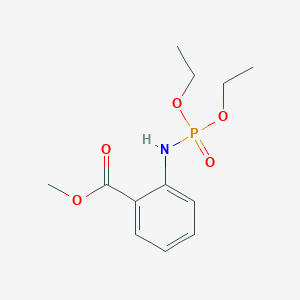
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)

![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
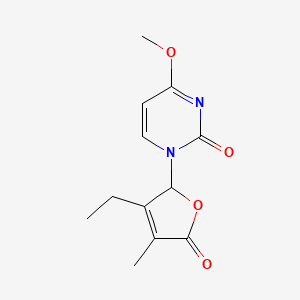

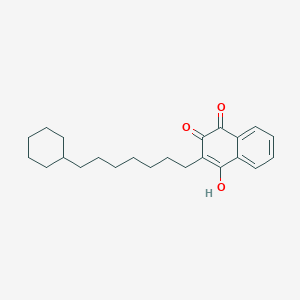
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
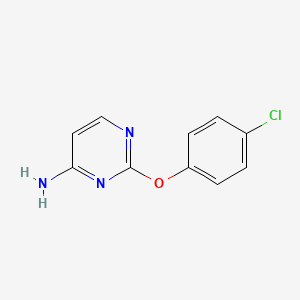
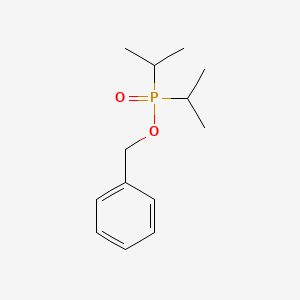

![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
